4-Hydroxypyrimidine-5-carbonitrile

Descripción general

Descripción

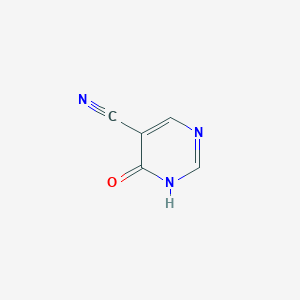

4-Hydroxypyrimidine-5-carbonitrile is a heterocyclic compound with the molecular formula C5H3N3O. It is also known by its synonyms, 1,4-Dihydro-4-oxo-5-pyrimidinecarbonitrile and 1,6-Dihydro-6-oxo-5-pyrimidinecarbonitrile . This compound is a solid at room temperature and has a melting point of 244-249°C . It is used as a building block in various chemical syntheses and has applications in scientific research.

Métodos De Preparación

The synthesis of 4-Hydroxypyrimidine-5-carbonitrile can be achieved through several routes. One common method involves the reaction of cyanoacetamide with formamide under specific conditions . The reaction typically requires heating and the presence of a catalyst to facilitate the formation of the pyrimidine ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

4-Hydroxypyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different hydrogenated forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical and Biological Properties

4-Hydroxypyrimidine-5-carbonitrile features a pyrimidine ring with a hydroxyl group at the fourth position and a cyano group at the fifth position. This unique structure contributes to its reactivity and biological activity, making it suitable for various applications.

Medicinal Chemistry

The compound has been extensively studied for its role as an inhibitor of hypoxia-inducible factor prolyl hydroxylases (PHDs). PHDs are critical enzymes involved in the regulation of hypoxia-inducible factors (HIFs), which play a vital role in cellular responses to low oxygen levels. Inhibition of PHDs can lead to increased HIF levels, offering therapeutic potential for conditions such as anemia and cancer.

Case Studies:

- PHD Inhibition : Research has demonstrated that derivatives of this compound exhibit potent inhibitory effects on PHDs, with some compounds showing IC50 values in the low micromolar range. For instance, specific derivatives have been optimized to enhance their binding affinity to the hydrophobic pockets of PHDs, thus improving their efficacy as therapeutic agents .

Anticancer Research

Recent studies have indicated that this compound derivatives may act as multi-target inhibitors in cancer therapy. They have shown promise in targeting pathways such as the PI3K/AKT axis, which is crucial in breast cancer progression.

Data Table: Anticancer Activity of Derivatives

Materials Science

This compound has been utilized in the development of novel materials, particularly metal-organic frameworks (MOFs). A recent study reported the synthesis of a 2D-MOF using copper ions coordinated with this compound as a linker. This structure exhibited unique properties such as piezochromism and tunable conductivity under varying pressure conditions.

Key Findings:

- The MOF demonstrated interlayer separations that could be modulated between 3.01 to 2.78 Å, indicating potential applications in pressure-based sensors and electronic devices .

Agrochemical Applications

The compound's derivatives have shown potential as agrochemicals, particularly fungicides. Certain structural modifications have led to enhanced antifungal activity, making these compounds valuable in agricultural applications.

Synthetic Applications

In synthetic organic chemistry, this compound serves as a versatile building block for constructing more complex heterocyclic compounds. Its ability to participate in various chemical reactions makes it a valuable intermediate in drug development and material synthesis.

Synthetic Routes:

- The compound can be synthesized through reactions involving ethyl cyanoacetate and guanidine hydrochloride under specific conditions .

Mecanismo De Acción

The mechanism of action of 4-Hydroxypyrimidine-5-carbonitrile involves its interaction with molecular targets and pathways. In the context of metal-organic frameworks, it acts as a linker that coordinates with metal ions to form stable structures . In biological systems, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects . The exact pathways depend on the specific application and the nature of the derivatives formed.

Comparación Con Compuestos Similares

4-Hydroxypyrimidine-5-carbonitrile can be compared with other similar compounds, such as pyrimidine-5-carbonitrile and its derivatives . The presence of the hydroxyl group in this compound introduces additional reactivity and potential for hydrogen bonding, making it unique in its chemical behavior and applications. Similar compounds include:

- Pyrimidine-5-carbonitrile

- 4-Hydroxy-2-methylpyrimidine-5-carbonitrile

- 4-Hydroxy-6-methylpyrimidine-5-carbonitrile

These compounds share structural similarities but differ in their functional groups and reactivity, leading to diverse applications in research and industry.

Actividad Biológica

4-Hydroxypyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of Biological Activities

This compound and its derivatives have been studied for various biological activities, including:

- Anticancer Activity : Exhibits cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Demonstrates efficacy against bacterial and fungal infections.

- Enzyme Inhibition : Functions as an inhibitor for specific enzymes, particularly in the context of hypoxia-inducible factors (HIF).

Anticancer Activity

Research indicates that this compound derivatives can inhibit tumor growth effectively. For instance, a study highlighted that certain derivatives showed potent antiproliferative activity against ovarian cancer cells with IC50 values comparable to established anticancer drugs like BKM-120.

Case Study: Antiproliferative Effects

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| 17p | 32.4 ± 4.1 | A2780 |

| 17o | 34.7 ± 2.1 | A2780 |

| BKM-120 | 44.6 ± 3.6 | A2780 |

This data indicates that compounds derived from the pyrimidine scaffold could serve as promising candidates in cancer therapy due to their selective cytotoxicity.

Antimicrobial Properties

The compound has also been shown to possess significant antimicrobial activity. A review of pyrimidine-5-carbonitrile derivatives noted their effectiveness against various microbial strains, which is crucial for developing new antibiotics.

Table: Antimicrobial Efficacy of Selected Derivatives

| Derivative | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 15 µg/mL |

| Derivative B | S. aureus | 10 µg/mL |

| Derivative C | C. albicans | 20 µg/mL |

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of prolyl hydroxylases (PHDs). These enzymes regulate HIF levels, which play a crucial role in cellular responses to hypoxia. By inhibiting PHDs, these compounds can increase HIF levels, potentially leading to enhanced erythropoiesis and improved oxygen delivery in tissues.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on various derivatives of this compound to optimize their biological activity:

- Key Modifications : The introduction of specific substituents at the C-5 position significantly affects enzyme inhibition potency.

- Crystallographic Studies : These studies reveal how structural changes influence binding affinity and selectivity towards target enzymes.

Propiedades

IUPAC Name |

6-oxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O/c6-1-4-2-7-3-8-5(4)9/h2-3H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOQOFSQLVVHKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480600 | |

| Record name | 4-Hydroxypyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4774-34-9 | |

| Record name | 1,6-Dihydro-6-oxo-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4774-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxypyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4774-34-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 4-hydroxypyrimidine-5-carbonitrile be used to create novel materials with tunable properties?

A1: Yes, recent research suggests that this compound can act as a linker in the creation of two-dimensional metal-organic frameworks (2D-MOFs). A study demonstrated the synthesis of a 2D-MOF using this compound and copper. This 2D-MOF exhibited a layered structure similar to graphene, with each layer being flat and neutral []. Notably, the interlayer separation within this structure could be modulated using pressure, resulting in observable piezochromism and alterations in conductive properties [].

Q2: How does pressure impact the conductive properties of the 2D-MOF formed with this compound?

A2: High-pressure X-ray diffraction measurements revealed that applying pressure to the 2D-MOF led to a change in the interlayer distance, ranging from 3.01 to 2.78 Å []. This compression impacted the electronic band structure of the material, influencing its conductivity. Interestingly, theoretical analysis suggests that the direction of conductivity within the material can be controlled by adjusting the applied pressure or by doping with hydrogen []. This tunability makes this novel material promising for applications in pressure-sensing technologies.

Q3: Can this compound be used as a building block for synthesizing other organic compounds?

A3: Yes, this compound serves as a versatile starting material in organic synthesis. Researchers have successfully employed a three-component condensation reaction to produce new pyrimidine derivatives, specifically 2-amino-5-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles, using this compound as a key precursor [, ]. This highlights the potential of this compound in developing new chemical entities with potentially valuable properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.